

Mass spectrometry fragmentation pattern of 3-pentyl acetate

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Compound of Interest

Compound Name: 3-Pentyl acetate

Cat. No.: B1618307

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **3-Pentyl Acetate**

Introduction

3-Pentyl acetate ($C_7H_{14}O_2$) is an organic ester with a characteristic fruity odor.^{[1][2]} Mass spectrometry is a powerful analytical technique used for the identification and structural elucidation of such volatile compounds. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **3-pentyl acetate**, intended for researchers, scientists, and professionals in drug development and analytical chemistry. Understanding these fragmentation pathways is crucial for the accurate interpretation of mass spectra.

Molecular Ion

The initial step in electron ionization mass spectrometry is the formation of a molecular ion ($M\bullet+$) by the removal of an electron from the molecule. For **3-pentyl acetate**, with a molecular weight of approximately 130.18 g/mol, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 130.^{[1][3]}

$[C_7H_{14}O_2]\bullet+$ at m/z = 130

The molecular ion of **3-pentyl acetate** is often of low abundance or even absent in the 70 eV EI spectrum because it readily undergoes fragmentation.

Key Fragmentation Pathways

The fragmentation of the **3-pentyl acetate** molecular ion is dominated by several characteristic pathways common to esters, including McLafferty rearrangement, alpha-cleavage, and various bond scissions.

McLafferty Rearrangement

Esters containing gamma-hydrogens, such as **3-pentyl acetate**, are prone to a characteristic fragmentation known as the McLafferty rearrangement.^{[4][5][6][7][8]} This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the alpha-beta carbon bond. This results in the elimination of a neutral alkene molecule (ethene in this case) and the formation of a resonance-stabilized enol radical cation.

- Fragment: $[\text{C4H8O2}]^{\bullet+}$
- m/z: 88
- Neutral Loss: Ethene (C2H4)

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group. This is a highly favored process as it results in the formation of a resonance-stabilized acylium ion.^[8]

- Fragment: $[\text{CH3CO}]^+$
- m/z: 43
- Neutral Loss: 3-pentoxy radical (C5H11O^{\bullet})

This acylium ion at m/z 43 is often the base peak or a very abundant peak in the mass spectrum of acetates.

C-O Bond Cleavage

Cleavage of the C-O bonds can occur in two ways:

- Acyl-Oxygen Bond Cleavage: This is the same as the alpha-cleavage described above, leading to the m/z 43 fragment.
- Alkyl-Oxygen Bond Cleavage: This cleavage results in the formation of a 3-pentyl carbocation.
- Fragment: $[C_5H_{11}]^+$
- m/z : 71
- Neutral Loss: Acetoxy radical ($CH_3COO\cdot$)

Other Significant Fragmentations

- Loss of Acetic Acid: A common rearrangement in esters involves the elimination of a neutral molecule of acetic acid (CH_3COOH), leading to an alkene radical cation.
 - Fragment: $[C_5H_{10}]^{\cdot+}$
 - m/z : 70
 - Neutral Loss: Acetic Acid ($C_2H_4O_2$)
- Formation of Protonated Acetic Acid: Another rearrangement can lead to the formation of protonated acetic acid.
 - Fragment: $[CH_3C(OH)_2]^+$
 - m/z : 61
- Secondary Fragmentation of the Alkyl Chain: The 3-pentyl carbocation (m/z 71) can undergo further fragmentation, primarily through the loss of ethene, to form a smaller, stable carbocation.
 - Fragment: $[C_3H_7]^+$
 - m/z : 43
 - Neutral Loss: Ethene (C_2H_4)

Data Presentation

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of **3-pentyl acetate**.

m/z	Proposed Structure	Fragmentation Pathway
130	$[\text{CH}_3\text{COOCH}(\text{CH}_2\text{CH}_3)_2]^+$	Molecular Ion
88	$[\text{CH}_3\text{C}(\text{OH})=\text{OCHCH}_3]^+$	McLafferty Rearrangement (Loss of C_2H_4)
71	$[\text{CH}(\text{CH}_2\text{CH}_3)_2]^+$	Alkyl-Oxygen Bond Cleavage (Loss of $\text{CH}_3\text{COO}^\bullet$)
70	$[\text{C}_5\text{H}_{10}]^+$	Elimination of Acetic Acid
61	$[\text{CH}_3\text{C}(\text{OH})_2]^+$	Rearrangement with H-transfer
43	$[\text{CH}_3\text{CO}]^+$	Alpha-Cleavage (Loss of $\text{C}_5\text{H}_{11}\text{O}^\bullet$)
43	$[\text{C}_3\text{H}_7]^+$	Secondary fragmentation of m/z 71 (Loss of C_2H_4)
29	$[\text{CH}_2\text{CH}_3]^+$	Fragmentation of the alkyl chain

Experimental Protocols

The mass spectrum of **3-pentyl acetate** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

- Prepare a dilute solution of **3-pentyl acetate** (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
- Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.

Gas Chromatography (GC) Conditions

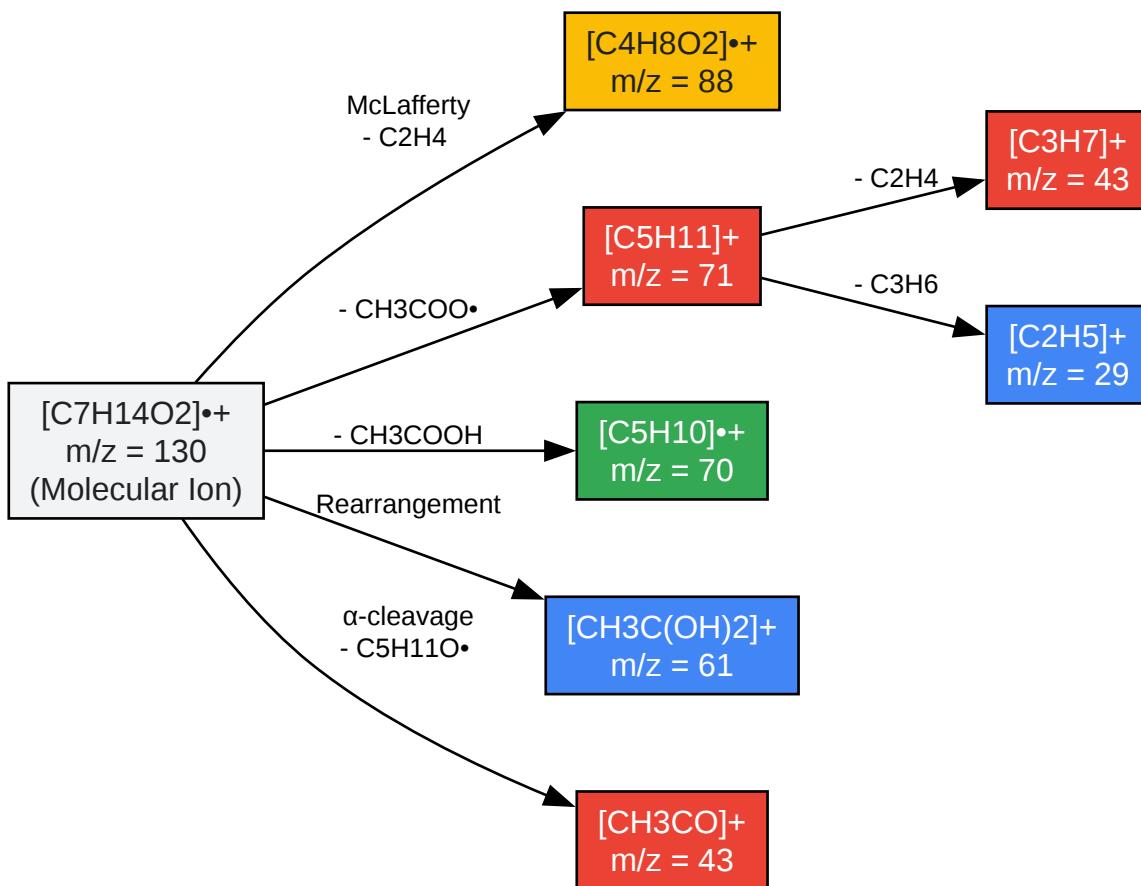
- Injection Port: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 200°C.
 - Final hold: Hold at 200°C for 5 minutes.

Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Scan Range: m/z 25 to 200.
- Solvent Delay: A suitable solvent delay (e.g., 3 minutes) is used to prevent the solvent peak from saturating the detector.

Mandatory Visualization

The following diagram illustrates the primary fragmentation pathways of the **3-pentyl acetate** molecular ion.



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Caption: Fragmentation pathways of **3-pentyl acetate**.

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